2',4'-Difluoro-5'-nitrophenacyl chloride

CAS No.: 1803827-66-8

Cat. No.: VC2771864

Molecular Formula: C8H4ClF2NO3

Molecular Weight: 235.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803827-66-8 |

|---|---|

| Molecular Formula | C8H4ClF2NO3 |

| Molecular Weight | 235.57 g/mol |

| IUPAC Name | 2-chloro-1-(2,4-difluoro-5-nitrophenyl)ethanone |

| Standard InChI | InChI=1S/C8H4ClF2NO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 |

| Standard InChI Key | UEEOOTIKINTGNT-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)CCl |

| Canonical SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)CCl |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1803827-66-8 |

| Molecular Formula | C8H4ClF2NO3 |

| Molecular Weight | 235.57 g/mol |

| Physical State | Solid (presumed based on similar compounds) |

| Functional Groups | Chloroacetyl, difluoro, nitro |

| Primary Applications | Organic synthesis intermediate |

Molecular Structure and Characteristics

Structural Features

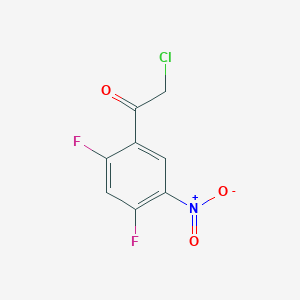

The molecular structure of 2',4'-Difluoro-5'-nitrophenacyl chloride consists of a benzene ring substituted with two fluorine atoms at positions 2' and 4', and a nitro group at position 5'. Attached to this substituted aromatic ring is a chloroacetyl group (the phenacyl chloride portion), which includes a carbonyl group linked to a chloromethyl group.

This specific arrangement of substituents creates a molecule with multiple reactive sites:

-

The α-chloroketone functionality is highly reactive toward nucleophilic substitution

-

The nitro group can participate in reduction reactions

-

The fluorine atoms modify the electronic distribution in the aromatic ring

-

The carbonyl group can engage in typical ketone reactions

The presence of fluorine atoms is particularly significant in modern organic chemistry. Carbon-fluorine bonds are among the strongest single bonds in organic chemistry, providing stability while also introducing unique electronic effects that can influence both reactivity and biological properties.

Electronic Effects

The electronic effects within 2',4'-Difluoro-5'-nitrophenacyl chloride are complex and contribute significantly to its chemical behavior. The fluorine atoms and nitro group are strongly electron-withdrawing, creating an electron-deficient aromatic system. This electron deficiency has several important consequences:

-

It activates the carbonyl carbon toward nucleophilic attack

-

It enhances the leaving group ability of the chlorine in the chloromethyl group

-

It affects the susceptibility of the aromatic ring toward both nucleophilic and electrophilic substitution reactions

-

It influences the acidity of any protons in the molecule, particularly the methylene protons adjacent to the carbonyl group

These electronic effects make 2',4'-Difluoro-5'-nitrophenacyl chloride a versatile building block for the construction of more complex molecular architectures with applications in various fields of chemistry.

Synthesis Methods

Primary Synthetic Route

The synthesis of 2',4'-Difluoro-5'-nitrophenacyl chloride typically involves the nitration of 2',4'-difluorophenacyl chloride. This process employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group at the desired 5' position on the aromatic ring.

The nitration reaction follows a classic electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) generated in the acid mixture serves as the electrophile. The regioselectivity of this reaction is influenced by the existing fluorine substituents on the aromatic ring, which direct the incoming nitro group primarily to the 5' position due to electronic effects.

Critical parameters for this synthetic approach include:

-

Temperature control (typically starting at 0-10°C)

-

Acid concentration and ratio

-

Addition rate of the nitrating mixture

-

Reaction time

-

Workup procedures to maximize yield and purity

Alternative Synthetic Approaches

While direct nitration represents the most straightforward approach to synthesizing 2',4'-Difluoro-5'-nitrophenacyl chloride, alternative synthetic routes might be considered, particularly for scale-up or to address specific limitations. These alternative approaches might include:

-

Starting with a pre-nitrated and fluorinated aromatic compound and introducing the chloroacetyl group through Friedel-Crafts acylation or similar reactions

-

Fluorination of a chloro-nitrophenacyl precursor using appropriate fluorinating agents

The latter approach conceptually resembles the method described for preparing related difluoro compounds, such as 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene, which involves selective replacement of chlorine atoms with fluorine using fluorinating agents like KF under phase-transfer conditions .

Optimization Considerations

Optimization of the synthesis of 2',4'-Difluoro-5'-nitrophenacyl chloride requires careful attention to several factors:

-

Reaction conditions, including temperature profiles, reagent concentrations, and reaction times

-

Purification methods to separate the desired product from potential isomers or other byproducts

-

Safety considerations, particularly given the exothermic nature of nitration reactions

-

Scalability aspects for potential industrial applications

-

Environmental considerations, including waste minimization and reagent recovery

Modern approaches might also include exploring flow chemistry techniques for better control of the exothermic nitration reaction or investigating alternative, more selective nitrating agents that might offer improved regioselectivity.

Chemical Reactivity

Reactive Sites and Common Transformations

2',4'-Difluoro-5'-nitrophenacyl chloride presents multiple reactive sites that can participate in diverse chemical transformations, making it valuable as a synthetic intermediate. The primary reactive sites include:

-

The α-chloroketone functionality, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including:

-

Amines, forming aminoketones

-

Thiols, forming thioethers

-

Alcohols, forming ethers

-

Azide ions, forming azidoketones that can be further transformed

-

-

The nitro group, which can be reduced to an amino group using various reducing agents, including:

-

Catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalysts)

-

Chemical reducing agents (iron or zinc in acidic conditions, sodium dithionite)

-

Selective reducing agents that target nitro groups specifically

-

-

The carbonyl group, which can participate in typical ketone reactions:

-

Reduction to alcohols

-

Condensation reactions with amines to form imines

-

Wittig and related reactions to form alkenes

-

Aldol and related reactions

-

-

The aromatic fluorine atoms, which can potentially undergo nucleophilic aromatic substitution with strong nucleophiles under appropriate conditions.

These diverse reaction pathways make 2',4'-Difluoro-5'-nitrophenacyl chloride a versatile building block for constructing more complex molecules with applications in pharmaceutical development and specialty chemicals.

Reaction Mechanisms

The reactions of 2',4'-Difluoro-5'-nitrophenacyl chloride involve several distinct mechanistic pathways, depending on the reactive site involved:

-

Nucleophilic substitution at the α-chloro position typically follows an SN2 mechanism, with the nucleophile attacking the carbon bearing the chlorine atom from the side opposite to the chlorine, resulting in inversion of configuration if the carbon is stereogenic.

-

Reduction of the nitro group usually involves a series of electron and proton transfer steps, proceeding through nitroso and hydroxylamine intermediates before forming the amine.

-

Reactions of the carbonyl group follow typical addition-elimination mechanisms, with nucleophilic attack at the carbonyl carbon followed by elimination of a leaving group where applicable.

-

Nucleophilic aromatic substitution reactions of the fluorine atoms would likely proceed through an addition-elimination mechanism (SNAr), facilitated by the electron-withdrawing effects of the nitro group and the second fluorine atom.

The electronic effects of the various substituents play crucial roles in determining reactivity patterns. The electron-withdrawing nature of the fluorine atoms and nitro group enhances the electrophilicity of the carbonyl carbon and the reactivity of the α-chloro position toward nucleophiles.

Applications in Organic Synthesis

As a Building Block for Complex Molecules

2',4'-Difluoro-5'-nitrophenacyl chloride serves as a valuable building block in organic synthesis due to its multiple functional groups that can be selectively transformed or exploited in various ways. Its utility in constructing more complex molecular architectures stems from:

-

The ability to introduce the entire phenacyl moiety into other molecules through reactions at the α-chloro position

-

The potential for further functionalization through transformations of the nitro group

-

The distinctive electronic properties conferred by the fluorine atoms

-

The versatility of the carbonyl group as a handle for further synthetic elaboration

These features make the compound particularly useful in diversity-oriented synthesis and in the preparation of compound libraries for structure-activity relationship studies in drug discovery.

Industrial Applications

The unique chemical properties of 2',4'-Difluoro-5'-nitrophenacyl chloride make it suitable for applications in specialty chemicals manufacturing and as an intermediate in various industrial processes. Specific industrial applications might include:

-

In pharmaceutical manufacturing, as a precursor to active pharmaceutical ingredients (APIs) containing fluorinated aromatic structures

-

In the production of specialty reagents for organic synthesis

-

In the preparation of materials with specific electronic properties, where the fluorine substituents play key roles

-

In agrochemical synthesis, where fluorinated aromatic compounds often serve as important building blocks

The presence of fluorine atoms is particularly significant in these applications, as fluorination has become an important strategy in modern pharmaceutical and agrochemical development due to the unique properties it imparts to molecules, including enhanced metabolic stability, altered lipophilicity, and improved binding interactions.

Analytical Approaches and Characterization

Spectroscopic Identification

Spectroscopic methods play crucial roles in the identification and characterization of 2',4'-Difluoro-5'-nitrophenacyl chloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show signals for the methylene protons adjacent to the carbonyl group (typically around 4.5-5.0 ppm) and the remaining aromatic proton(s)

-

¹³C-NMR would display the carbonyl carbon (typically around 190-200 ppm) and aromatic carbons with characteristic splitting due to C-F coupling

-

¹⁹F-NMR would provide distinctive signals for the two fluorine atoms, with chemical shifts and coupling patterns reflecting their specific environments

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the carbonyl group (typically 1680-1710 cm⁻¹)

-

Distinctive bands for the nitro group (asymmetric stretching around 1530-1550 cm⁻¹ and symmetric stretching around 1350-1380 cm⁻¹)

-

C-F stretching vibrations (typically around 1000-1400 cm⁻¹)

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to the molecular weight (235.57)

-

Characteristic fragmentation patterns, potentially including loss of Cl (M-35), loss of NO₂ (M-46), and fragmentation of the phenacyl moiety

-

Chromatographic Methods

Various chromatographic techniques would be applicable for the analysis and purification of 2',4'-Difluoro-5'-nitrophenacyl chloride:

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC using C18 columns with acetonitrile/water or methanol/water mobile phases

-

UV detection (typically at wavelengths between 230-280 nm) exploiting the aromatic system and conjugated carbonyl group

-

Potential for fluorescence detection if the compound exhibits fluorescent properties

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)

-

Visualization under UV light or using chemical staining methods

-

-

Gas Chromatography (GC):

-

Potentially applicable with appropriate columns and temperature programs, though thermal stability would need to be considered

-

Could be coupled with mass spectrometry (GC-MS) for enhanced detection and characterization

-

These analytical approaches would be essential for monitoring reaction progress, assessing purity, and confirming identity during synthesis and applications of 2',4'-Difluoro-5'-nitrophenacyl chloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume